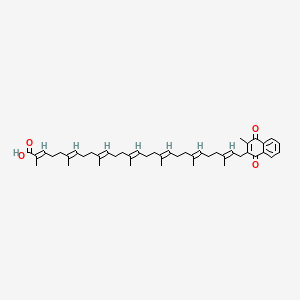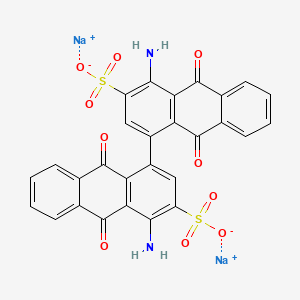
Disodium 4,4'-Diaminodianthraquinone 3,3'-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is a complex organic compound with the molecular formula C28H14N2Na2O10S2 and a molecular weight of 648.5 g/mol . This compound is known for its vibrant, deep-red color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate typically involves the sulfonation of 4,4’-Diaminodianthraquinone. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the proper introduction of sulfonate groups at the 3,3’ positions of the anthraquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then neutralized with sodium hydroxide to form the disodium salt, which is subsequently purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The amino groups at the 4,4’ positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or sulfonate positions, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles and other materials.
Wirkmechanismus
The mechanism of action of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-Diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo (1,1’-bianthracene)-3,3’-disulfonate
- Disodium 4,4’-diamino-1,1’-bianthraquinonyl-3,3’-disulfonate
Uniqueness
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is unique due to its specific sulfonation pattern and the presence of amino groups at the 4,4’ positions. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C28H14N2Na2O10S2 |
|---|---|
Molekulargewicht |
648.5 g/mol |
IUPAC-Name |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI-Schlüssel |
OKHQKAVALRCESS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


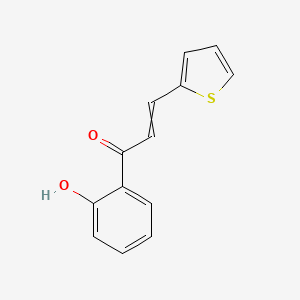
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

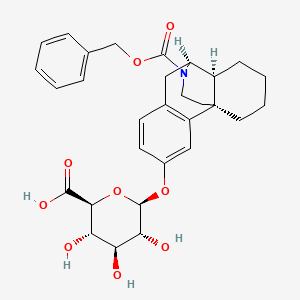

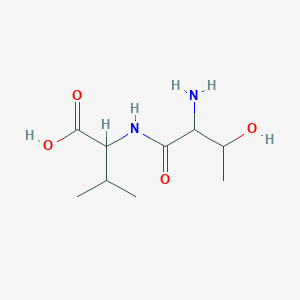
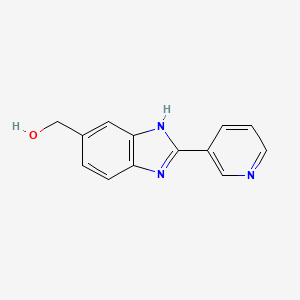
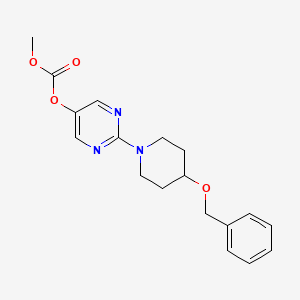
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
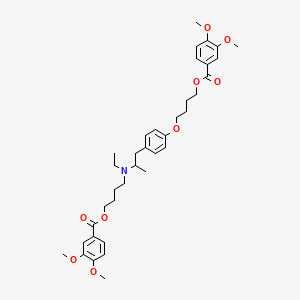
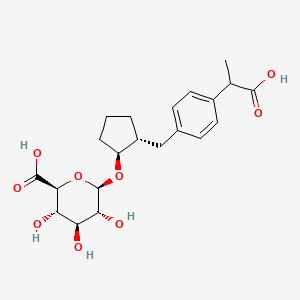
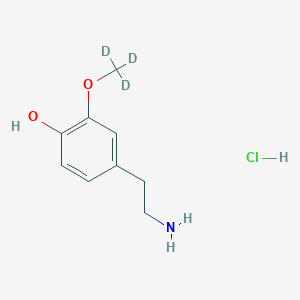
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
